Magnoflorine (chloride);alpha-Magnoflorine (chloride);Thalictrine (chloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Magnoflorine (chloride), also known as alpha-Magnoflorine (chloride) and Thalictrine (chloride), is a quaternary aporphine alkaloid. It is found in various plant species such as Magnolia, Aristolochia, and Berberis. This compound is known for its diverse pharmacological properties, including anti-fungal, anti-oxidative, and anti-diabetic activities .

准备方法

Synthetic Routes and Reaction Conditions

Magnoflorine (chloride) can be synthesized from natural sources such as Magnolia or Aristolochia. The synthetic route involves the extraction of the alkaloid from the plant material, followed by purification processes. The reaction conditions typically involve the use of solvents like methanol or ethanol and may require ultrasonic assistance to enhance solubility .

Industrial Production Methods

Industrial production of Magnoflorine (chloride) involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents. The extracted compound is then purified using chromatographic techniques to achieve high purity levels .

化学反应分析

Types of Reactions

Magnoflorine (chloride) undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert Magnoflorine (chloride) into its reduced forms.

Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of Magnoflorine (chloride), as well as various substituted compounds depending on the reagents used .

科学研究应用

Magnoflorine (chloride) has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical testing and quality control.

Biology: It has been studied for its anti-fungal and anti-oxidative properties.

Medicine: Research has shown its potential in treating diabetes, inflammation, and infections.

Industry: It is used in the development of natural product libraries and bioactive compound libraries

作用机制

Magnoflorine (chloride) exerts its effects through various molecular targets and pathways:

Anti-fungal Activity: It reduces the formation of Candida albicans biofilm.

Anti-oxidative Activity: It scavenges free radicals and reduces oxidative stress.

Anti-diabetic Activity: It modulates glucose metabolism and improves insulin sensitivity.

相似化合物的比较

Similar Compounds

- Corytuberine methochloride

- Escholine chloride

- Palmatine chloride

- Berberine chloride

Uniqueness

Magnoflorine (chloride) is unique due to its broad spectrum of pharmacological activities and its presence in a wide variety of plant species. Unlike some similar compounds, it has demonstrated significant anti-fungal and anti-diabetic properties, making it a valuable compound for further research and potential therapeutic applications .

生物活性

Magnoflorine, alpha-magnoflorine, and thalictrine are bioactive compounds belonging to the class of aporphine alkaloids, primarily derived from various plant sources such as Acorus calamus and Sinomenium acutum. These compounds have garnered significant attention due to their diverse biological activities, which include anti-inflammatory, anti-diabetic, neuroprotective, and anti-cancer properties. This article provides a comprehensive overview of their biological activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| Magnoflorine Chloride | C20H24ClNO4 | 377.86 g/mol | 6681-18-1 |

| Alpha-Magnoflorine Chloride | C20H24ClNO4 | 377.86 g/mol | Not specified |

| Thalictrine Chloride | C21H25ClNO4 | 391.88 g/mol | Not specified |

1. Antifungal Activity

Magnoflorine has demonstrated significant antifungal activity against Candida albicans, effectively reducing biofilm formation. This property suggests its potential use in treating fungal infections, particularly in immunocompromised patients .

2. Anti-Diabetic Effects

Research indicates that magnoflorine may serve as a promising candidate for diabetes management. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in various animal models . The compound's mechanisms include modulation of glucose metabolism pathways and inhibition of oxidative stress.

3. Anti-Inflammatory Properties

Magnoflorine exhibits notable anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophage models. This activity is mediated through the NF-κB signaling pathway, where magnoflorine enhances the phosphorylation of key proteins involved in inflammation .

4. Neuroprotective Effects

The neuroprotective potential of magnoflorine has been investigated in models of cerebral ischemia. In these studies, magnoflorine reduced oxidative stress markers and improved neuronal survival by modulating autophagy pathways via the Sirt1/AMPK signaling cascade . Additionally, it has shown promise in enhancing cognitive functions in animal models .

5. Anticancer Activity

Recent studies have explored the anticancer properties of magnoflorine against various cancer cell lines. It has been found to inhibit cell proliferation and induce apoptosis in gastric cancer cells without inducing toxicity in zebrafish models . The compound's interaction with chemotherapeutic agents like docetaxel suggests a potential for combination therapies.

Case Studies

- Diabetes Management : In a study involving diabetic rats, treatment with magnoflorine resulted in significant reductions in fasting blood glucose levels and improvements in insulin sensitivity compared to control groups .

- Cerebral Ischemia : In a rat model of middle cerebral artery occlusion (MCAO), magnoflorine treatment led to decreased levels of nitric oxide (NO) and malondialdehyde (MDA), indicating reduced oxidative stress following ischemic injury .

属性

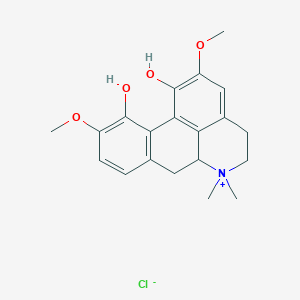

IUPAC Name |

2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVJLBTYWBXDBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。